molecular formula C21H26N4O2 B2955665 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide CAS No. 953243-22-6

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide

货号: B2955665
CAS 编号: 953243-22-6
分子量: 366.465
InChI 键: CMWVHAKRDTWSJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide is a chemical compound of significant interest in early-stage pharmaceutical research, particularly in the field of kinase inhibition. Its molecular structure incorporates the imidazo[1,2-b]pyridazine scaffold, which is recognized as a privileged structure in drug discovery for its ability to interact with the hinge region of kinase enzymes . This core is found in several approved and investigational drugs, underscoring its therapeutic relevance . The specific substitution with a methoxy group at the 6-position and an aryl group at the 2-position of the imidazo[1,2-b]pyridazine core is a common design strategy to enhance potency and selectivity toward specific kinase targets . Research into analogous compounds has demonstrated that the imidazo[1,2-b]pyridazine moiety can be engineered to inhibit kinases such as Transforming Growth Factor-β Activated Kinase 1 (TAK1), a key regulator in pathways associated with cancer and inflammation . The pentanamide side chain of this compound may contribute to favorable drug-like properties, potentially influencing its lipophilicity and metabolic stability . In silico analyses of similar compounds suggest that this class often exhibits good gastrointestinal absorption and adheres to key drug-likeness filters, making them promising candidates for further investigation . This compound is intended for research applications only, including target validation, mechanism-of-action studies, and hit-to-lead optimization campaigns in oncology and other disease areas involving kinase signaling pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-4-6-16(7-5-2)21(26)22-17-10-8-15(9-11-17)18-14-25-19(23-18)12-13-20(24-25)27-3/h8-14,16H,4-7H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWVHAKRDTWSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4OC_{22}H_{28}N_{4}O, with a molecular weight of approximately 364.49 g/mol. The compound features an imidazo[1,2-b]pyridazine core, which is significant for its interaction with various biological targets.

The mechanism of action for this compound involves binding to specific proteins or enzymes, thereby modulating their activity. The imidazo[1,2-b]pyridazine moiety is known for its ability to interact with molecular targets involved in critical biochemical pathways. This interaction may lead to the inhibition or activation of these pathways, influencing cellular processes such as signal transduction and gene expression related to disease states .

Antitumor Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit promising antitumor effects. For instance, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, a negative regulator in the cGAS-STING pathway crucial for immune response in cancer therapy . These findings suggest that this compound may also hold potential in enhancing anti-tumor immunity.

Neuroprotective Effects

Compounds containing the imidazo[1,2-b]pyridazine structure have shown neuroprotective properties by acting as selective negative modulators of AMPA receptors (AMPARs), which are involved in synaptic transmission and plasticity . This activity could be beneficial in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

A series of studies have characterized the biological activity of related compounds:

  • Study 1 : A derivative exhibited an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of STING pathway target genes, indicating a robust potential for immunotherapy applications .
  • Study 2 : Research on imidazo[1,2-a]pyrazines demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the core structure could yield compounds with therapeutic benefits for neurological disorders .

Comparative Analysis

Compound NameMolecular WeightBiological ActivityKey Findings
This compound364.49 g/molAntitumor, NeuroprotectiveModulates enzyme activity; potential in cancer therapy
Imidazo[1,2-a]pyrazine DerivativeVariableENPP1 InhibitionIC50 = 5.70 nM; enhances immune response
Pyrazolo[1,5-c]pyrimidineVariableAMPAR ModulationEffective in seizure models; neuroprotective effects

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazo[1,2-b]pyridazine derivatives and other heterocyclic analogs, focusing on substituent effects, molecular properties, and synthetic methodologies.

Core Scaffold and Substituent Analysis

Table 1: Structural Features of Imidazo[1,2-b]pyridazine Derivatives
Compound Name Core Structure Position 6 Substituent Phenyl Substituent Functional Group Molecular Weight (g/mol) Purity (%) Reference
Target Compound Imidazo[1,2-b]pyridazine Methoxy 4-Phenyl 2-Propylpentanamide ~366* N/A -
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide Imidazo[1,2-b]pyridazine Methoxy 4-Phenyl 2-(Trifluoromethyl)sulfonamide 448.4 N/A
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide Imidazo[1,2-b]pyridazine Methoxy 4-Phenyl Phenoxyacetamide 374.4 N/A
(6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (76) Imidazo[1,2-b]pyridazine Cyclopropyl Piperidinyl Methanone N/A 96.6–99.2

*Calculated molecular weight based on formula C21H26N4O2.

Key Observations:

Functional Group Diversity: The target compound’s branched aliphatic amide contrasts with the aromatic sulfonamide () and phenoxyacetamide (). The trifluoromethyl group in ’s sulfonamide is electron-withdrawing, which could stabilize interactions with hydrophobic protein pockets, whereas the target’s methoxy group is electron-donating .

Synthetic Purity :

  • Compounds in achieved >96% purity via silica gel chromatography and HPLC, suggesting robust synthetic routes for imidazopyridazine derivatives . Similar methods may apply to the target compound, though specific data are unavailable.

Heterocyclic Variants: describes an imidazo[1,2-a]pyridine derivative with a fluorophenyl group, demonstrating how minor changes in the heterocyclic core (e.g., pyridine vs. pyridazine) alter electronic properties and bioactivity .

Physicochemical and Pharmacokinetic Implications

Table 2: Predicted Physicochemical Properties
Compound Name LogP* (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~3.8 1 5 ~80
(Sulfonamide) ~4.2 2 7 ~110
(Phenoxyacetamide) ~3.5 1 6 ~90

*LogP values estimated using fragment-based methods.

  • The target’s lower polar surface area (vs. sulfonamide in ) suggests improved passive diffusion across biological membranes.
  • The trifluoromethyl group in increases LogP, enhancing lipid solubility but risking metabolic instability due to cytochrome P450 interactions .

常见问题

Q. What are the optimal synthetic routes for N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide?

The compound can be synthesized via coupling reactions using reagents such as HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and i-Pr2NEt (N,N-diisopropylethylamine) in DMF (dimethylformamide) as a solvent. Key steps include:

  • Functionalization of the imidazo[1,2-b]pyridazine core with methoxy groups at the 6-position.
  • Amidation reactions to attach the 2-propylpentanamide moiety to the phenyl ring. Purification is typically achieved via silica gel column chromatography, with final purity (>95%) confirmed by HPLC .

Q. How can the purity and identity of the compound be validated?

Analytical methods include:

  • HPLC : Retention times (e.g., 9.5–13.9 minutes) and UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., m/z 744 [M+H]+ in related compounds) .
  • NMR : 1H and 13C NMR to verify structural integrity, with characteristic peaks for methoxy groups (δ ~3.8 ppm) and aromatic protons .

Q. What solvents and reaction conditions are critical for stability during synthesis?

  • Solvents : DMF and 1,4-dioxane are commonly used for coupling reactions.
  • Temperature : Reactions often proceed at 70–120°C under nitrogen to prevent oxidation.
  • Catalysts : Palladium-based catalysts (e.g., PdCl2(PPh3)2) for cross-coupling steps .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies may arise from dynamic molecular conformations or polymorphism. Strategies include:

  • X-ray Crystallography : Definitive structural assignment using single-crystal diffraction (e.g., CCP4 suite for data processing) .
  • Variable-Temperature NMR : To assess conformational flexibility in solution .
  • DFT Calculations : Computational modeling to align experimental NMR shifts with predicted geometries .

Q. What methodologies are recommended for studying the compound’s polymorphic forms?

  • DSC/TGA : Thermal analysis to identify polymorph transitions.
  • PXRD : Powder X-ray diffraction to distinguish crystalline phases.
  • Solvent Screening : Recrystallization in varied solvents (e.g., ethanol/water mixtures) to isolate stable forms .

Q. How should researchers address low yields in the final amidation step?

Potential optimizations:

  • Reagent Ratios : Adjust HBTU/i-Pr2NEt stoichiometry (e.g., 1.5:1.2 molar ratios).
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .

Q. What strategies mitigate impurities from byproducts (e.g., dehalogenation or oxidation)?

  • Chromatography : Reverse-phase HPLC with C18 columns for final purification .
  • Scavenger Resins : Use polymer-bound reagents to trap reactive intermediates.
  • Inert Atmosphere : Strict nitrogen flow during metal-catalyzed steps to prevent oxidation .

Methodological Notes

  • Contradictions in Evidence : While reports HPLC retention times up to 13.9 minutes, notes shorter times (9.5 minutes) for similar compounds. This suggests method-specific variability; researchers should calibrate systems with internal standards.
  • Critical Tools : The CCP4 suite () is essential for crystallographic analysis, while NMR data from and provides benchmarks for structural validation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。